![molecular formula C9H13NO4S B299693 Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B299693.png)
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate
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Overview
Description
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a thiophene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate reduces the production of inflammatory mediators and thereby exhibits anti-inflammatory properties. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential as an anti-diabetic agent. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate reduces the production of inflammatory mediators by inhibiting COX-2 activity. It also induces apoptosis in cancer cells by activating the caspase pathway. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been shown to lower blood glucose levels in diabetic rats.
Advantages and Limitations for Lab Experiments
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has several advantages for lab experiments. It is a relatively stable compound and can be synthesized using various methods. It exhibits anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for drug development. However, there are also limitations to using Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate in lab experiments. Its mechanism of action is not fully understood, and its pharmacological properties require further investigation.
Future Directions
There are several future directions for research on Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate. One direction is to investigate its potential as an anti-diabetic agent. Another direction is to study its mechanism of action in more detail. Further research is also needed to determine the optimal dosage and administration of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate for its potential use as a drug. Additionally, the synthesis of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate using green chemistry methods could be explored.
Synthesis Methods
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-amino-4-methyl-3-thiophenecarboxylic acid with formaldehyde and methanol in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methyl-3-thiophenecarboxylic acid with paraformaldehyde and methanol in the presence of a catalyst. The synthesis of Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has also been achieved using microwave irradiation.
Scientific Research Applications
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential as an anti-diabetic agent. Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
properties
Product Name |
Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate |
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Molecular Formula |
C9H13NO4S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H13NO4S/c1-4-5(8(11)13-2)7(10)15-6(4)9(12)14-3/h9,12H,10H2,1-3H3 |
InChI Key |
SXRRVBAHUXYWON-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(O)OC |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(O)OC |
Origin of Product |
United States |
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